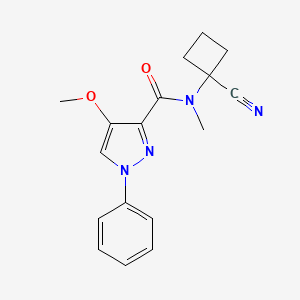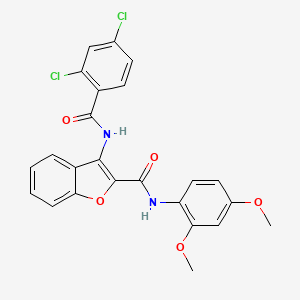
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-methylbenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-methylbenzenecarboxylate” is a chemical compound with the molecular formula C17H14N2O2S . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridinyl group, a thiazolyl group, and a methylbenzenecarboxylate group . The molecular weight is 310.37.Physical And Chemical Properties Analysis
This compound has a molecular weight of 310.37. More detailed physical and chemical properties were not found in the available resources.Scientific Research Applications
Neurodegeneration, Addiction, Anxiety, and Pain Management
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-methylbenzenecarboxylate, known for its role as an antagonist of metabotropic glutamate receptor subtype 5 (mGluR5), has shown promise in research relating to neurodegeneration, addiction, anxiety, and pain management. The literature indicates that while earlier mGluR5 antagonists like MPEP had non-specific actions, newer counterparts such as MTEP are more selective, offering potential utility in the aforementioned areas without the off-target effects commonly associated with MPEP (Lea & Faden, 2006).
Biopolymer Derivatives and Drug Delivery
In the realm of polymer science, derivatives of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-methylbenzenecarboxylate have shown potential as biopolymer ethers and esters. These derivatives have specific properties influenced by functional groups, substitution degree, and pattern. The modified xylan, a type of hemicellulose, has been successfully synthesized into novel esters with potential applications in drug delivery, showcasing the ability to form nanoparticles suitable for this purpose (Petzold-Welcke et al., 2014).
Addictive Disorders Treatment
Continuing in the domain of neurology, negative allosteric modulators of mGluR5, closely related to 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-methylbenzenecarboxylate, have been rigorously reviewed for their potential in treating addictive disorders. Compounds like MTEP and MPEP have demonstrated efficacy in reducing self-administration of substances like cocaine, ethanol, and nicotine, indicating a potential therapeutic window for such disorders (Mihov & Hasler, 2016).
Synthesis and Chemical Properties
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-methylbenzenecarboxylate's structural intricacies allow for diverse chemical reactions, offering a scaffold for synthesizing various compounds. The synthesis and transformation of its derivatives are instrumental in yielding substances with a range of biological activities, including but not limited to insectoacaricidal, sugar-lowering, and neurodegenerative activities (Abdurakhmanova et al., 2018).
Safety and Hazards
properties
IUPAC Name |
(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-6-8-13(9-7-11)17(20)21-15-12(2)22-16(19-15)14-5-3-4-10-18-14/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVSWDYDOULNFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(SC(=N2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-methylbenzenecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2513718.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-chlorobenzamide](/img/structure/B2513720.png)
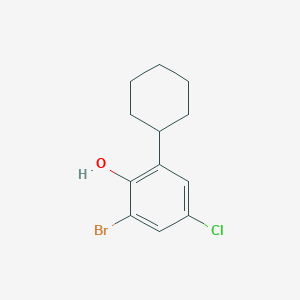
![2-[(6-allyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]-N~1~-(2-methylphenyl)acetamide](/img/structure/B2513724.png)
![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B2513726.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2513729.png)
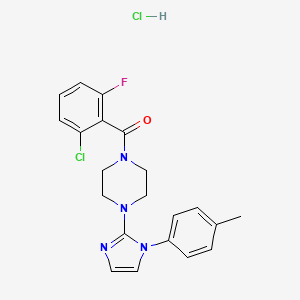
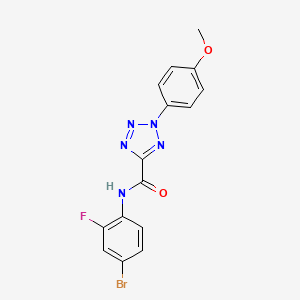
![N-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2513734.png)
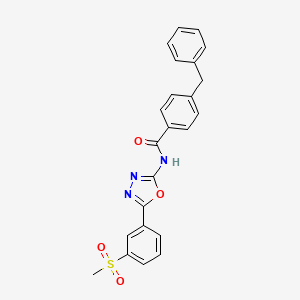

![7-{[isobutyryl(4-methylphenyl)amino]methyl}-N-(4-methylphenyl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B2513737.png)
